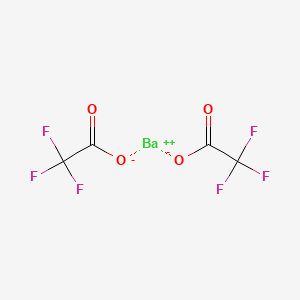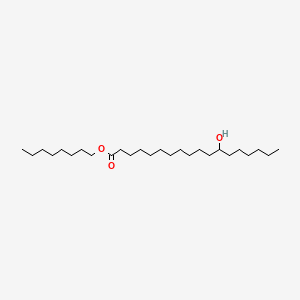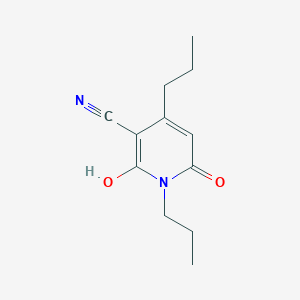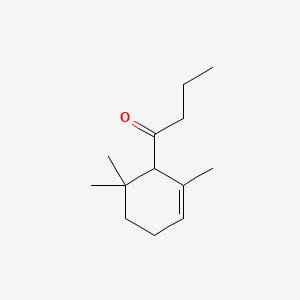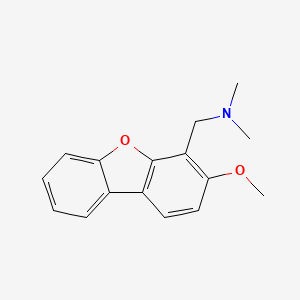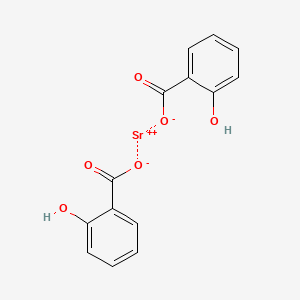
Strontium 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium salicylate is a chemical compound with the molecular formula C₁₄H₁₀O₆Sr. It is the strontium salt of salicylic acid, commonly known for its applications in various fields, including medicine and industry. Strontium salicylate is known for its ability to slowly release salicylic acid in the alimentary canal, making it a valuable compound in medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium salicylate can be synthesized through the reaction of strontium hydroxide with salicylic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding salicylic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of strontium salicylate and water as a byproduct.
Industrial Production Methods
In industrial settings, the production of strontium salicylate may involve more advanced techniques to ensure high purity and yield. Methods such as precipitation from solution, sol-gel processes, and other advanced synthesis techniques can be employed to produce strontium salicylate on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Strontium salicylate undergoes various chemical reactions, including:
Oxidation: Strontium salicylate can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Strontium salicylate can participate in substitution reactions, where the salicylate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving strontium salicylate include oxidizing agents, reducing agents, and various acids and bases. The specific conditions, such as temperature and pH, depend on the desired reaction and products.
Major Products Formed
The major products formed from reactions involving strontium salicylate depend on the type of reaction. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Strontium salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Strontium salicylate is studied for its potential biological effects and interactions with biological systems.
Medicine: The compound is used for its slow release of salicylic acid, which has anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of strontium salicylate involves the slow release of salicylic acid in the alimentary canal. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, strontium ions may play a role in bone regeneration by promoting osteoblast function and inhibiting osteoclast activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Strontium ranelate: Used in the treatment of osteoporosis, it has a dual action of promoting bone formation and reducing bone resorption.
Strontium citrate: Another strontium salt used for its potential benefits in bone health.
Strontium chloride: Commonly used in various industrial applications and as a precursor for other strontium compounds.
Uniqueness of Strontium Salicylate
Strontium salicylate is unique due to its ability to slowly release salicylic acid, providing prolonged therapeutic effects. This property makes it particularly valuable in medical applications where sustained release of the active ingredient is desired. Additionally, the combination of strontium and salicylate offers potential benefits in bone health and anti-inflammatory effects .
Eigenschaften
Molekularformel |
C14H10O6Sr |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
strontium;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Sr/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
BJTJYQIAHXROJC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


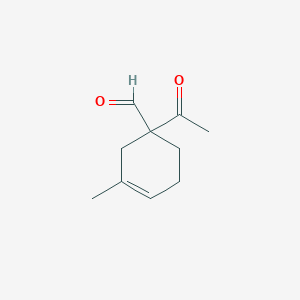
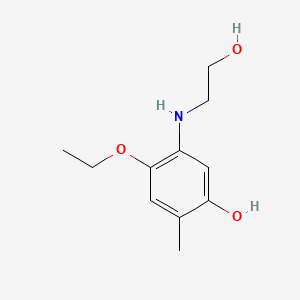
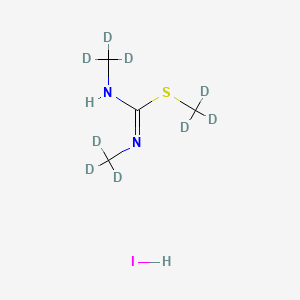
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
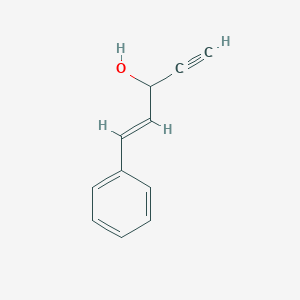
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
